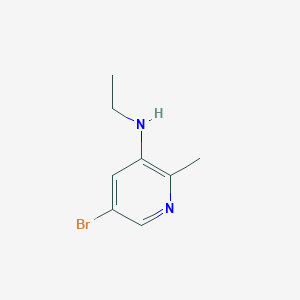![molecular formula C13H12N2O2 B13924886 9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
9H-Pyrido[3,4-b]indole-1,3-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido[3,4-b]indole-1,3-dimethanol is a chemical compound belonging to the β-carboline family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with two hydroxymethyl groups attached, which can influence its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-1,3-dimethanol typically involves multi-step organic reactions. One common method starts with the formation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The hydroxymethyl groups are then introduced via hydroxymethylation reactions, often using formaldehyde and a base such as sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
9H-Pyrido[3,4-b]indole-1,3-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
9H-Pyrido[3,4-b]indole-1,3-dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 9H-Pyrido[3,4-b]indole-1,3-dimethanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response, respectively . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Norharmane: Another β-carboline compound with similar structural features but lacking the hydroxymethyl groups.
Harmane: A methylated derivative of β-carboline with distinct biological activities.
Tetrahydronorharman: A reduced form of β-carboline with different reactivity and biological properties.
Uniqueness
9H-Pyrido[3,4-b]indole-1,3-dimethanol is unique due to the presence of the hydroxymethyl groups, which can significantly influence its chemical reactivity and biological interactions. These groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
[1-(hydroxymethyl)-9H-pyrido[3,4-b]indol-3-yl]methanol |
InChI |
InChI=1S/C13H12N2O2/c16-6-8-5-10-9-3-1-2-4-11(9)15-13(10)12(7-17)14-8/h1-5,15-17H,6-7H2 |
InChI 键 |
WSHDXGXJBMNOOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


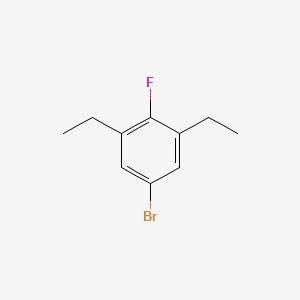
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
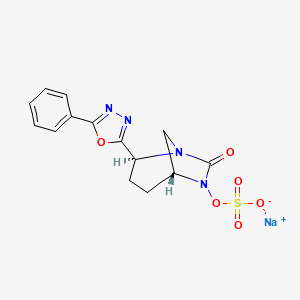
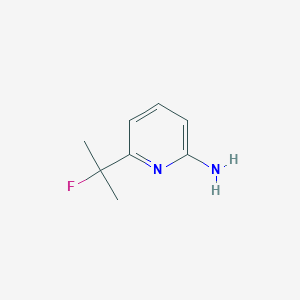
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
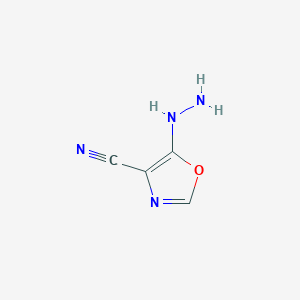
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)


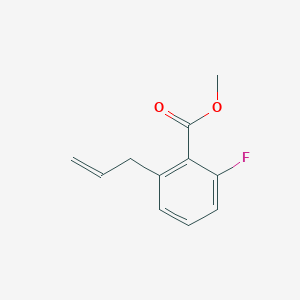
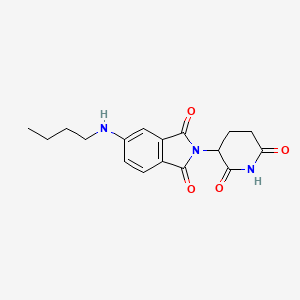
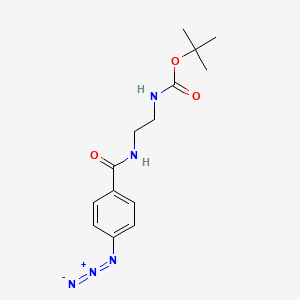
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
